molecular formula C6H5Cl2N B13845347 3,5-Dichloroaniline-2,4,6-d3

3,5-Dichloroaniline-2,4,6-d3

Cat. No.: B13845347
M. Wt: 165.03 g/mol
InChI Key: UQRLKWGPEVNVHT-CBYSEHNBSA-N
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Description

3,5-Dichloroaniline-2,4,6-d3 is a deuterated derivative of 3,5-dichloroaniline, a compound consisting of an aniline ring substituted with two chlorine atoms at the 3 and 5 positions. The deuterium atoms replace the hydrogen atoms at the 2, 4, and 6 positions. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dichloroaniline-2,4,6-d3 can undergo oxidation reactions, forming various oxidation products.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

3,5-Dichloroaniline-2,4,6-d3 is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,5-Dichloroaniline-2,4,6-d3 involves its interaction with various molecular targets and pathways. It can affect the activity of enzymes and proteins, leading to changes in cellular processes. The compound’s chlorinated and deuterated structure allows it to interact uniquely with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline

Comparison: 3,5-Dichloroaniline-2,4,6-d3 is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. This makes it particularly useful in studies involving isotopic labeling and tracing. Compared to other dichloroanilines, it may exhibit different reactivity and interaction with biological systems .

Properties

Molecular Formula

C6H5Cl2N

Molecular Weight

165.03 g/mol

IUPAC Name

3,5-dichloro-2,4,6-trideuterioaniline

InChI

InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i1D,2D,3D

InChI Key

UQRLKWGPEVNVHT-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N

Origin of Product

United States

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